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Compound of Interest

Compound Name: C562-1101

Cat. No.: B1668184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification

and mechanism of action for the novel therapeutic agent, XEN1101. The information presented

is collated from publicly available clinical trial data and pharmacological studies. It is important

to note that initial searches for "C562-1101" did not yield specific results; the relevant scientific

literature predominantly refers to this compound as XEN1101.

Executive Summary
XEN1101 is a potent, selective opener of the Kv7.2/Kv7.3 voltage-gated potassium channels,

currently under development for the treatment of epilepsy and major depressive disorder.[1][2]

Its mechanism of action is centered on the modulation of neuronal excitability, which has shown

significant promise in clinical trials for reducing seizure frequency in patients with focal-onset

seizures.[2][3] This document details the biological target, presents quantitative clinical trial

data, outlines experimental protocols, and provides visual representations of the relevant

biological pathways and experimental workflows.

Biological Target: Kv7.2/Kv7.3 Potassium Channels
The primary biological target of XEN1101 is the heteromeric Kv7.2/Kv7.3 voltage-gated

potassium channel.[2] These channels are crucial regulators of neuronal excitability in the

brain.
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Function: Kv7.2/Kv7.3 channels are responsible for the M-current, a subthreshold potassium

current that stabilizes the neuronal membrane potential and opposes repetitive firing.

Localization: These channels are strategically located at the axon initial segment and nodes

of Ranvier, key sites for action potential generation and propagation.[3]

Therapeutic Rationale: By enhancing the opening of these channels, XEN1101 increases the

M-current, leading to hyperpolarization of the neuronal membrane. This makes it more

difficult for neurons to reach the threshold for firing an action potential, thereby reducing

neuronal hyperexcitability, which is a hallmark of epileptic seizures.[2][3] Genetic studies

have further validated this target, as loss-of-function mutations in the KCNQ2 and KCNQ3

genes, which encode for the Kv7.2 and Kv7.3 subunits respectively, are associated with

neonatal epileptic encephalopathies.[2]

Signaling Pathway
The mechanism of action of XEN1101 at the cellular level involves the direct modulation of the

Kv7.2/Kv7.3 channel, leading to a cascade of events that ultimately suppresses neuronal

hyperexcitability.
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Caption: XEN1101 Signaling Pathway.

Quantitative Data from Clinical Trials
The efficacy of XEN1101 in reducing seizure frequency has been evaluated in Phase 2b and

Phase 3 clinical trials. The following tables summarize the key quantitative outcomes.

Table 1: Phase 2b X-TOLE Study Efficacy Results[2]
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Treatment Group
Median Percent Reduction
in Monthly Focal-Onset
Seizure Frequency

p-value vs. Placebo

XEN1101 10 mg 33.2% 0.04

XEN1101 20 mg 46.4% <0.001

XEN1101 25 mg 52.8% <0.001

Placebo 18.2% -

Table 2: Key Pharmacokinetic Properties of XEN1101[2][4]

Parameter Value

Dosing Frequency Once daily

Need for Titration No

Terminal Elimination Half-life Approximately 10 days

Experimental Protocols
The clinical evaluation of XEN1101 has been conducted through rigorous, well-controlled

studies. The general methodology for these trials is outlined below.

Phase 2b X-TOLE Study Protocol[2][5]

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Patient Population: Adult patients (18-75 years) diagnosed with focal epilepsy, on a stable

dose of 1 to 3 anti-epileptic drugs.

Randomization: Patients were randomized to receive one of three doses of XEN1101 (10

mg, 20 mg, or 25 mg) or placebo, administered once daily in the evening. The randomization

scheme was 2:1:1:2 (XEN1101 25 mg : 20 mg : 10 mg : Placebo).

Study Periods:
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Screening Period: To determine eligibility.

Baseline Period (8 weeks): To assess the frequency of seizures before treatment.

Double-Blind Treatment Period (8 weeks): Patients received the assigned treatment.

Post-Treatment Follow-up Period (6 weeks): To monitor for any persistent effects.

Primary Endpoint: The median percent reduction from baseline in monthly focal-onset

seizure frequency.

Open-Label Extension (OLE): Eligible patients who completed the double-blind portion had

the option to enroll in an OLE study for long-term treatment with XEN1101.[5]

Phase 2b X-TOLE Study Workflow

Treatment Arms

Screening Baseline (8 weeks) Randomization Double-Blind Treatment (8 weeks)
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Caption: Phase 2b X-TOLE Clinical Trial Workflow.

Phase 3 Clinical Trial Protocols (X-TOLE2, X-TOLE3, and X-ACKT)[6][7][8][9]

The Phase 3 program for XEN1101 includes several ongoing studies to further evaluate its

efficacy and safety in larger patient populations and different seizure types.

X-TOLE2 and X-TOLE3: These are randomized, double-blind, placebo-controlled studies

evaluating XEN1101 as adjunctive therapy in patients with focal-onset seizures.[6][7]

Approximately 360 subjects are randomized in a 1:1:1 ratio to XEN1101 25 mg, 15 mg, or

placebo.[6] The study includes a baseline period of up to 9.5 weeks and a 12-week double-

blind treatment period.[6]

X-ACKT: This is a Phase 3, multicenter, randomized, double-blind, placebo-controlled study

evaluating XEN1101 as adjunctive treatment in patients with primary generalized tonic-clonic

seizures.[8] Eligible subjects are randomized 1:1 to receive XEN1101 or placebo.

Conclusion
The biological target of XEN1101 has been clearly identified as the Kv7.2/Kv7.3 potassium

channel. The mechanism of action, involving the enhancement of the M-current and

subsequent reduction of neuronal hyperexcitability, is well-supported by preclinical and clinical

data. The robust dose-dependent efficacy observed in clinical trials for focal-onset seizures

highlights the therapeutic potential of this novel potassium channel opener. Ongoing Phase 3

studies will further delineate the clinical profile of XEN1101 in a broader range of epilepsy

patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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